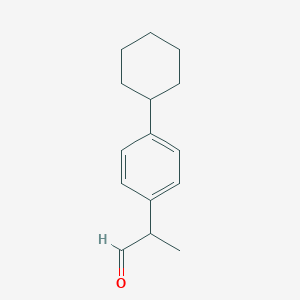

2-(4-Cyclohexylphenyl)propanal

Beschreibung

2-(4-Cyclohexylphenyl)propanal is an organic compound characterized by a propanal backbone substituted with a 4-cyclohexylphenyl group. This structure combines the reactivity of an aldehyde functional group with the steric and electronic effects of the cyclohexylphenyl moiety. Its aldehyde group enables participation in condensation and oxidation reactions, while the bulky cyclohexylphenyl substituent may influence solubility, stability, and intermolecular interactions.

Eigenschaften

Molekularformel |

C15H20O |

|---|---|

Molekulargewicht |

216.32 g/mol |

IUPAC-Name |

2-(4-cyclohexylphenyl)propanal |

InChI |

InChI=1S/C15H20O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3 |

InChI-Schlüssel |

VANPJWVJSWGRLV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=O)C1=CC=C(C=C1)C2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexylbenzene with propanal. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.

Another method involves the reduction of 2-(4-Cyclohexylphenyl)propanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an aldehyde, yielding 2-(4-Cyclohexylphenyl)propanal.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Cyclohexylphenyl)propanal may involve large-scale Friedel-Crafts alkylation or reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclohexylphenyl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: 2-(4-Cyclohexylphenyl)propanoic acid.

Reduction: 2-(4-Cyclohexylphenyl)propanol.

Substitution: Various substituted derivatives of 2-(4-Cyclohexylphenyl)propanal, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(4-Cyclohexylphenyl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-Cyclohexylphenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 3-(4-Cyclohexylphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (Compound 10)

- Structural Differences : Replaces the aldehyde group with an ester and a 1,3-dioxoisoindolin-2-yl moiety .

- Synthesis : Prepared via GP1 method using thianthrenium salts and acrylate derivatives (60% yield).

- Applications: Likely explored for pharmaceutical uses due to the isoindolinone group, which is common in bioactive molecules.

- Key Data: Property Compound 10 2-(4-Cyclohexylphenyl)propanal Functional Group Ester, isoindolinone Aldehyde Synthesis Yield 60% Not reported Bioactivity Potential High (isoindolinone moiety) Underexplored

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

- Structural Differences : Substitutes the cyclohexyl group with a 3-methylbutenyl chain .

- Applications : Patented as an aromatic ingredient, suggesting utility in fragrances or flavorings. The α,β-unsaturated aldehyde structure may enhance volatility and odor potency compared to the saturated cyclohexylphenyl analog.

- Key Insight : The unsaturated substituent in this compound likely increases reactivity in electrophilic additions, whereas the cyclohexyl group in 2-(4-cyclohexylphenyl)propanal enhances steric hindrance and lipophilicity .

3-(Methylthio)propanal

- Structural Differences : Replaces the cyclohexylphenyl group with a methylthio (-SCH₃) group .

- Applications : Major odorant in peanuts (OAV > 1,000), highlighting the role of aldehydes in flavor chemistry.

- Comparison: The methylthio group in 3-(methylthio)propanal contributes to a sulfurous, roasted aroma, whereas the cyclohexylphenyl group in 2-(4-cyclohexylphenyl)propanal may impart woody or musky notes due to its bulky aromatic structure.

Cyclohexyl 2-(4-Chloro-2-methylphenoxy)propionate

- Structural Differences : Propionate ester with chloro and methyl substituents on the phenyl ring .

- Applications : Likely used as an agrochemical or pharmaceutical intermediate.

- Key Contrast : The electron-withdrawing chloro group enhances electrophilic reactivity, while the cyclohexyl group in 2-(4-cyclohexylphenyl)propanal may stabilize the molecule via hydrophobic interactions .

Catalytic and Adsorption Behavior

Propanal derivatives exhibit unique adsorption properties on catalysts. For example, propanal adsorbs on NiMoS catalysts in a di-sigma mode via C–Ni and O–Mo bonds, unlike propanoic acid or propanol .

Biologische Aktivität

2-(4-Cyclohexylphenyl)propanal, also known by its CAS number 51407-45-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H20O

- Molecular Weight : 232.33 g/mol

- IUPAC Name : 2-(4-cyclohexylphenyl)propanal

Biological Activity

Research into the biological activity of 2-(4-cyclohexylphenyl)propanal has indicated several promising areas:

Antimicrobial Properties

Studies have shown that compounds with similar structures often exhibit antimicrobial activity. The presence of the cyclohexyl group may enhance lipid solubility, potentially improving membrane penetration and efficacy against bacterial strains.

Anticancer Activity

Preliminary studies suggest that 2-(4-cyclohexylphenyl)propanal may have anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound.

The proposed mechanisms by which 2-(4-cyclohexylphenyl)propanal exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : It has been suggested that this compound can activate apoptotic pathways in cancer cells.

- Antioxidant Activity : Some studies indicate potential antioxidant properties, which could contribute to its protective effects against oxidative stress.

Study 1: Anticancer Effects on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells evaluated the cytotoxic effects of 2-(4-cyclohexylphenyl)propanal. The results showed:

- Concentration Range : 10 µM to 100 µM

- Cell Viability Reduction : Up to 60% at 100 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 75 |

| 100 | 40 |

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties against various bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Found to be effective at concentrations as low as 50 µg/mL against S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | >100 |

| S. aureus | 50 |

| P. aeruginosa | >100 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.